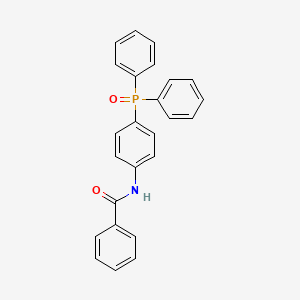
N-(4-(Diphenylphosphoryl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Diphenylphosphoryl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Diphenylphosphoryl)phenyl)benzamide typically involves the reaction of 4-(diphenylphosphoryl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Diphenylphosphoryl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The diphenylphosphoryl group can be oxidized to form phosphine oxides.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-(Diphenylphosphoryl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal ions in catalytic processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
N-(4-(Diphenylphosphoryl)phenyl)benzamide can be compared with other similar compounds, such as:
N-(4-(Diphenylphosphoryl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(4-(Diphenylphosphoryl)phenyl)thiobenzamide: Contains a thiobenzamide group, which imparts different chemical properties.
N-(4-(Diphenylphosphoryl)phenyl)benzylamine: Features a benzylamine group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
90304-94-2 |
|---|---|
Molecular Formula |
C25H20NO2P |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(4-diphenylphosphorylphenyl)benzamide |
InChI |
InChI=1S/C25H20NO2P/c27-25(20-10-4-1-5-11-20)26-21-16-18-24(19-17-21)29(28,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27) |
InChI Key |
BEJNSGLKWMELGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,7-Dichloroquinoline-8-carbonyl)amino]butanoic acid](/img/structure/B15209043.png)
![2-(2-Methylphenyl)-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine](/img/structure/B15209049.png)
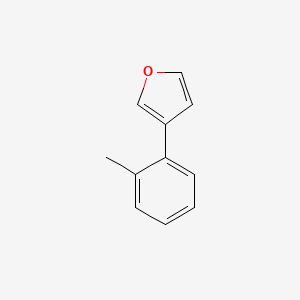
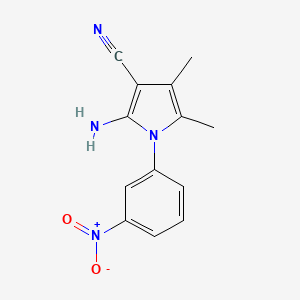
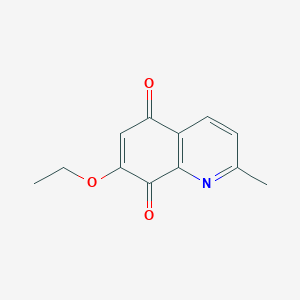
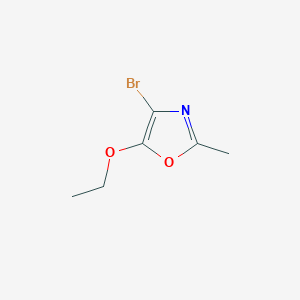
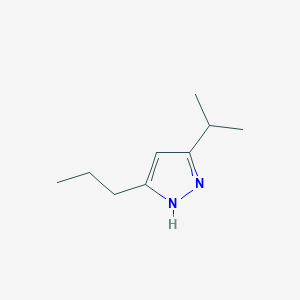
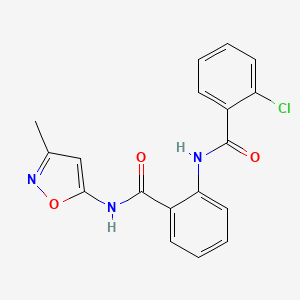
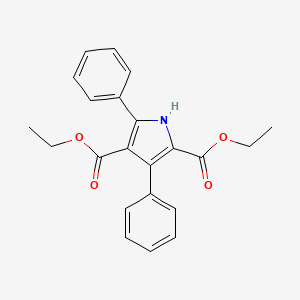
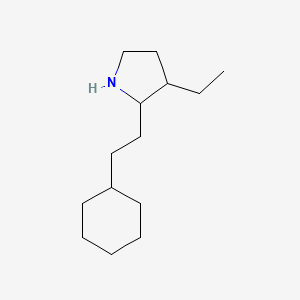
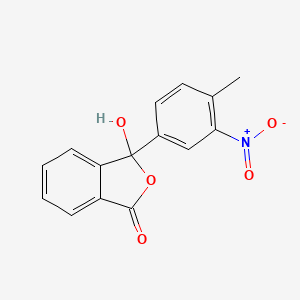
![2-(Aminomethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B15209119.png)
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
